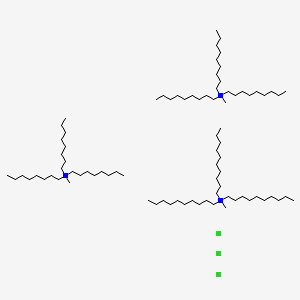

methyl-tri(nonyl)azanium;methyl(trioctyl)azanium;tris-decyl(methyl)azanium;trichloride

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

methyl-tri(nonyl)azanium;methyl(trioctyl)azanium;tris-decyl(methyl)azanium;trichloride is typically synthesized through the quaternization of tertiary amines with alkyl halides. The reaction usually takes place in the presence of a strong base, such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where the quaternization reaction is carried out under controlled temperature and pressure conditions. The product is then purified through processes such as distillation and crystallization to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions

methyl-tri(nonyl)azanium;methyl(trioctyl)azanium;tris-decyl(methyl)azanium;trichloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can alter its chemical structure.

Substitution: It can participate in substitution reactions where one of its alkyl groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound .

Applications De Recherche Scientifique

Methyl-tri(nonyl)azanium; methyl(trioctyl)azanium; tris-decyl(methyl)azanium; trichloride is a complex quaternary ammonium salt notable for its long hydrophobic alkyl chains. It acts as a phase transfer catalyst, facilitating the transfer of reactants between aqueous and organic phases by enhancing the solubility of inorganic salts in organic solvents.

Scientific Research Applications

This compound has a wide array of applications in scientific research, spanning chemistry, biology, medicine, and industry.

Chemistry

- Phase Transfer Catalyst: It is used as a phase transfer catalyst to facilitate various chemical reactions.

Biology

- Interaction with Biomolecules: Studies have shown that methyl-tri(nonyl)azanium; methyl(trioctyl)azanium; tris-decyl(methyl)azanium; trichloride can interact with various biomolecules, and its ability to disrupt lipid bilayers suggests potential applications in drug delivery systems or as an antimicrobial agent.

- Disinfectant and Preservative: It serves as a disinfectant and preservative in experiments involving cell culture and microbiology.

Medicine

- Antiseptics and Disinfectants: It is used in the formulation of antiseptics and disinfectants.

- Enzymatic Activities: Its interaction with proteins may lead to altered enzymatic activities, which could be harnessed for therapeutic purposes.

Industry

- Surfactants and Detergents: Employed in the production of surfactants, detergents, and other industrial chemicals.

Uniqueness

The uniqueness of methyl-tri(nonyl)azanium; methyl(trioctyl)azanium; tris-decyl(methyl)azanium; trichloride lies in its combination of multiple long-chain alkyl groups, which enhances both its surfactant properties and biological activity compared to other similar compounds. This allows it to function effectively in diverse applications ranging from catalysis to biochemistry.

Chemical Reactions

Methyl-tri(nonyl)azanium;methyl(trioctyl)azanium;tris-decyl(methyl)azanium;trichloride undergoes various types of chemical reactions:

- Oxidation: It can be oxidized under specific conditions to form different products.

- Reduction: Reduction reactions can alter its chemical structure.

- Substitution: It can participate in substitution reactions where one of its alkyl groups is replaced by another group. Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Mécanisme D'action

The mechanism of action of methyl-tri(nonyl)azanium;methyl(trioctyl)azanium;tris-decyl(methyl)azanium;trichloride involves its ability to disrupt the cell membranes of microorganisms, leading to cell lysis and death. This is primarily due to its cationic nature, which allows it to interact with the negatively charged components of cell membranes. Additionally, its phase transfer catalytic properties enable it to facilitate the transfer of reactants between different phases, enhancing the efficiency of chemical reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyltrioctylammonium chloride: Another quaternary ammonium compound with similar phase transfer catalytic properties.

Aliquat 336: A widely used phase transfer catalyst with similar applications.

Methyltrioctylammonium bromide: Similar in structure and function to methyl-tri(nonyl)azanium;methyl(trioctyl)azanium;tris-decyl(methyl)azanium;trichloride.

Uniqueness

This compound is unique due to its specific alkyl chain length (C8-C10), which provides it with distinct physicochemical properties. These properties make it particularly effective in certain applications, such as metal ion extraction and spectrophotometric determinations .

Activité Biologique

Methyl-tri(nonyl)azanium; methyl(trioctyl)azanium; tris-decyl(methyl)azanium; trichloride, commonly referred to as a quaternary ammonium salt, is a complex compound with significant biological activity. This compound is characterized by its ability to interact with biological membranes and proteins, making it relevant in various fields including microbiology, biochemistry, and pharmaceuticals.

- IUPAC Name : Methyl-tri(nonyl)azanium; methyl(trioctyl)azanium; tris-decyl(methyl)azanium; trichloride

- CAS Number : 72749-59-8

- Molecular Weight : 1338.7 g/mol

Biological Activity

The biological activity of this compound can be attributed to its quaternary ammonium structure, which allows it to function as a surfactant and biocide. The following sections detail its biochemical interactions, mechanisms of action, and applications in research and industry.

Interaction with Cell Membranes

Methyl-tri(nonyl)azanium and its derivatives exhibit significant interactions with cellular membranes. These interactions can lead to:

- Membrane Destabilization : The compound binds to the phospholipid bilayer, increasing permeability and potentially disrupting membrane integrity. This can affect membrane-bound enzymes and receptors, leading to altered cellular functions.

- Enzyme Modulation : It can inhibit or activate membrane-associated enzymes such as ATPases and phospholipases. This modulation alters phosphorylation-dependent signaling pathways, impacting cellular responses.

Antimicrobial Properties

Quaternary ammonium compounds (QACs), including this specific compound, are known for their antimicrobial properties. They exhibit biocidal activity against a variety of microorganisms through:

- Disruption of Cell Walls : QACs can penetrate microbial cell walls, disrupting essential cellular processes and leading to cell death .

- Resistance Concerns : While effective, there is an emerging concern regarding microbial resistance to QACs. Continuous exposure may lead to the development of resistant strains, necessitating further research into their long-term efficacy .

Case Studies

- Biocidal Efficacy : A study highlighted the effectiveness of quaternary ammonium salts in controlling microbial growth in clinical settings. The results indicated that compounds like methyl-tri(nonyl)azanium significantly reduced bacterial counts in contaminated environments .

- Phase Transfer Catalysis : Research demonstrated the role of this compound as a phase transfer catalyst in organic synthesis, enhancing reaction yields by facilitating the transfer of ions between different phases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Application | Unique Feature |

|---|---|---|---|

| Methyltrioctylammonium chloride | Quaternary Ammonium | Antimicrobial | Effective against Gram-positive bacteria |

| Aliquat 336 | Quaternary Ammonium | Phase transfer catalyst | Broad application range |

| Methyltrioctylammonium bromide | Quaternary Ammonium | Surfactant | Higher solubility in organic solvents |

Industrial Use

Methyl-tri(nonyl)azanium is widely utilized in:

- Disinfectants : Due to its antimicrobial properties, it is incorporated into disinfectants for healthcare settings.

- Surfactants : The compound is used in formulating surfactants for cleaning products due to its ability to reduce surface tension.

Scientific Research

In laboratory settings, this compound serves as:

- Cell Culture Preservative : Its biocidal properties make it suitable for preserving cell cultures against contamination.

- Chemical Reagent : Employed as a reagent in various chemical reactions due to its catalytic properties.

Propriétés

IUPAC Name |

methyl-tri(nonyl)azanium;methyl(trioctyl)azanium;tris-decyl(methyl)azanium;trichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H66N.C28H60N.C25H54N.3ClH/c1-5-8-11-14-17-20-23-26-29-32(4,30-27-24-21-18-15-12-9-6-2)31-28-25-22-19-16-13-10-7-3;1-5-8-11-14-17-20-23-26-29(4,27-24-21-18-15-12-9-6-2)28-25-22-19-16-13-10-7-3;1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;;;/h5-31H2,1-4H3;5-28H2,1-4H3;5-25H2,1-4H3;3*1H/q3*+1;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQKQYWUFZNCMA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[N+](C)(CCCCCCCCCC)CCCCCCCCCC.CCCCCCCCC[N+](C)(CCCCCCCCC)CCCCCCCCC.CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-].[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H180Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1338.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72749-59-8 | |

| Record name | Quaternary ammonium compounds, tri-C6-12-alkylmethyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quaternary ammonium compounds, tri-C6-12-alkylmethyl, chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.